molecular formula C17H13ClN2O3 B3037563 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate CAS No. 478261-21-1

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate

Cat. No. B3037563
CAS RN: 478261-21-1
M. Wt: 328.7 g/mol
InChI Key: GQDUZDMEEWZPII-MNDPQUGUSA-N
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Description

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate, commonly referred to as ZCP, is a synthetic compound that has recently been studied for its potential applications in scientific research. ZCP is a derivative of indole, a nitrogen-containing heterocyclic compound, and is composed of an amino group, an oxo group, a phenyl group, and a chloro group attached to a propanoic acid group. ZCP has been found to possess a variety of biochemical and physiological effects, making it an attractive compound for use in scientific research.

Scientific Research Applications

Synthesis of Derivatives

  • A study conducted by Kobayashi et al. (2008) explored the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives, which are related to (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate. These derivatives were synthesized through a reaction involving 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives and various terminal alkynes, using catalytic amounts of dichlorobis(triphenylphosphine)palladium and copper(I) iodide (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).

Potential Antidepressant Properties

  • A study from 1987 by Bonnaud et al. synthesized 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which bear structural similarities to (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate. These compounds were evaluated for their potential antidepressant properties in animal tests (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987).

Anticancer Potential

  • Research by Soni et al. (2015) involved the synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. This study provides a relevant context as quinuclidinone derivatives share structural characteristics with (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate. These compounds demonstrated potent anti-cancer activity in their study (Soni, Sanghvi, Devkar, & Thakore, 2015).

Antimicrobial Applications

  • A study by Ramadan and El‐Helw (2018) utilized a compound structurally related to (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate for the construction of N-heterocycles. These compounds were screened for their antibacterial and antifungal activities, showing promising results against several bacterial and fungal strains (Ramadan & El‐Helw, 2018).

Synthesis of Complexes with Metal Ions

  • Ferenc et al. (2018) researched the synthesis of complexes of 2-[(2-oxo-1,2-dihydroindol-3-ylidene)amino]butanoic acid with various metal ions. This study is relevant due to the structural similarity of the compound used with (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate. The complexes were analyzed for their spectral, thermal, and magnetic properties (Ferenc, Osypiuk, Sarzyński, & Gluchowska, 2018).

properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-11-10-15(21)23-19-16-13-8-4-5-9-14(13)20(17(16)22)12-6-2-1-3-7-12/h1-9H,10-11H2/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDUZDMEEWZPII-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)CCCl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)CCCl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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